

Spectroscopic Analysis of 3-Biphenyl-4'-fluoro-acetic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-biphenyl-4'-fluoro-acetic acid

Cat. No.: B1270054

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **3-biphenyl-4'-fluoro-acetic acid**. The data presented herein is a combination of established spectroscopic principles and predicted values derived from the analysis of its constituent chemical moieties. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for the spectroscopic analysis of **3-biphenyl-4'-fluoro-acetic acid**. These predictions are based on the known spectroscopic properties of biphenyl, 4-fluoro-substituted aromatics, and phenylacetic acid derivatives.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~7.60	Multiplet	2H	Biphenyl H (ortho to phenyl)
~7.45	Multiplet	2H	Biphenyl H (meta to phenyl)
~7.35	Multiplet	1H	Biphenyl H (para to phenyl)
~7.30	Multiplet	2H	Aromatic H (ortho to -CH ₂ COOH)
~7.10	Multiplet	2H	Aromatic H (ortho to F, meta to -CH ₂ COOH)
~3.70	Singlet	2H	-CH ₂ -

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~178	-COOH
~162 (d, $^1\text{JCF} \approx 245$ Hz)	C-F
~141	Biphenyl C (ipso, attached to other ring)
~140	Biphenyl C (ipso, attached to other ring)
~131 (d, $^3\text{JCF} \approx 8$ Hz)	Aromatic C (ortho to -CH ₂ COOH)
~130	Aromatic C (ipso, attached to -CH ₂ COOH)
~129	Biphenyl C
~128	Biphenyl C
~127	Biphenyl C
~115 (d, $^2\text{JCF} \approx 21$ Hz)	Aromatic C (meta to -CH ₂ COOH)
~41	-CH ₂ -

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Fragment
230	[M] ⁺ (Molecular Ion)
185	[M - COOH] ⁺
165	[M - CH ₂ COOH] ⁺
152	[Biphenyl] ⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
~3030	Medium	Aromatic C-H stretch
~2900	Medium	Aliphatic C-H stretch
1700-1725	Strong	C=O stretch (carboxylic acid) [1][2]
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1250	Strong	C-F stretch[3]
~1220	Medium	C-O stretch
~920	Broad	O-H bend (out-of-plane)

Table 5: Predicted UV-Vis Spectroscopy Data (in Ethanol)

λ_{max} (nm)	Molar Absorptivity (ϵ)	Assignment
~250	High	$\pi \rightarrow \pi^*$ transition (biphenyl chromophore)[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **3-biphenyl-4'-fluoro-acetic acid** in approximately 0.7 mL of deuterated chloroform (CDCl₃).

- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.^{[5][6]}
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Acquisition:
 - Introduce the sample into the ion source.
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass-to-charge (m/z) range of 50-500.

- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (KBr Pellet Method):**
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.^{[7][8]}
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:**
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

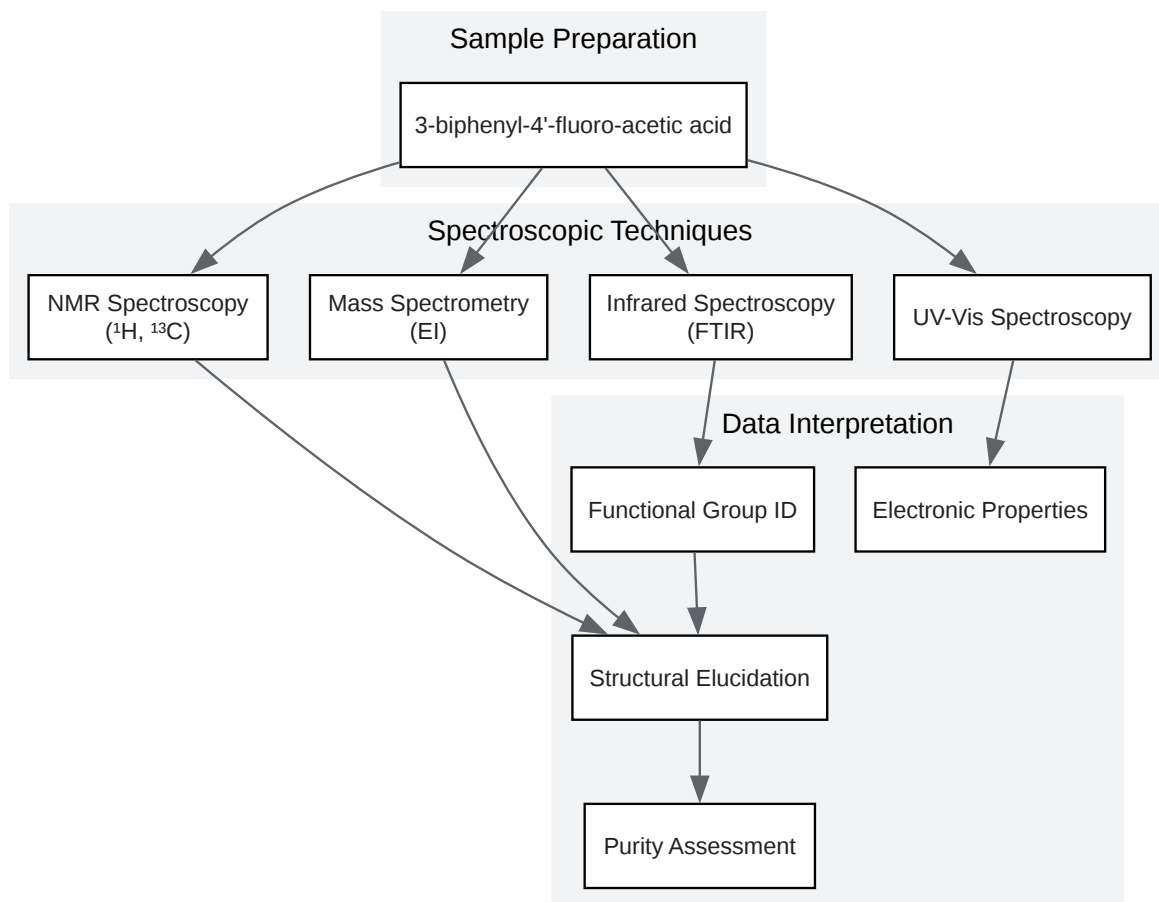
- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol, with a concentration in the micromolar range.

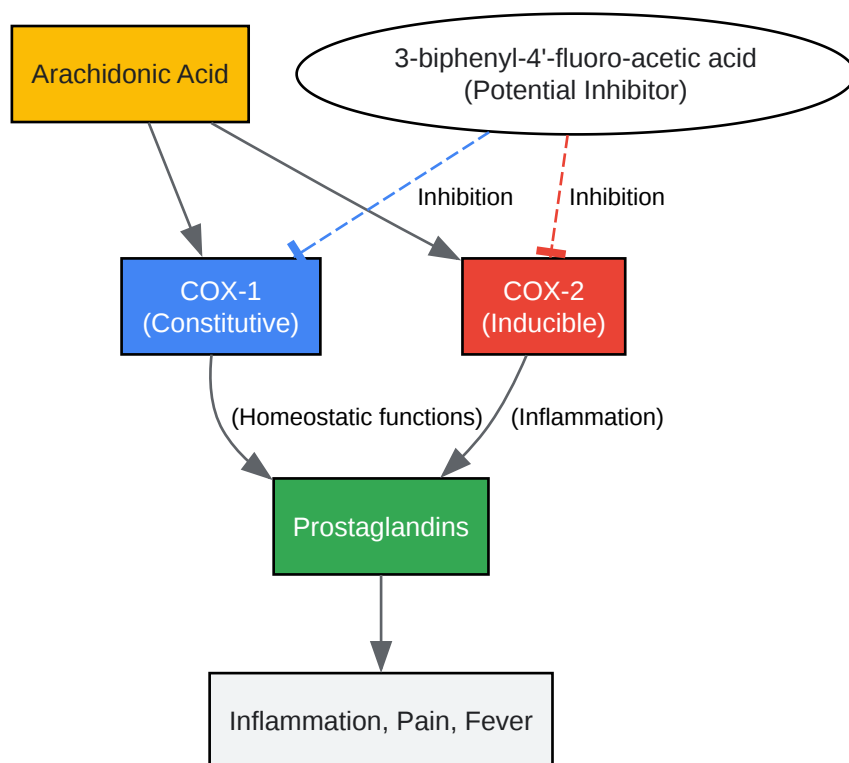
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.^[9]
 - Fill another quartz cuvette with the sample solution and record the absorption spectrum over a range of 200-400 nm.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}).

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of **3-biphenyl-4'-fluoro-acetic acid**.





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